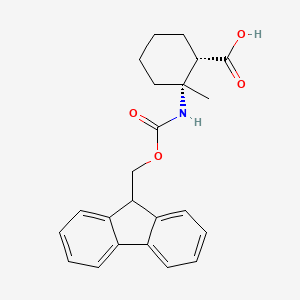

![molecular formula C19H20N2O4 B3010310 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1704610-12-7](/img/structure/B3010310.png)

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including condensation, amination, cyclization, and amidation processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and benzylamines . These methods could potentially be adapted for the synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using single crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . These techniques are essential for confirming the structure of synthesized compounds and could be applied to the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to this compound. However, the biological evaluation of these compounds, such as their inhibitory activity on enzymes like stearoyl-CoA desaturase-1, suggests that they may participate in specific biochemical pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their biological activities and structural analyses. For instance, the potent inhibition of cancer cell proliferation by 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide indicates its potential as a therapeutic agent . The analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides suggest their interaction with biological systems and their physicochemical properties conducive to such interactions .

科学的研究の応用

Quinazoline Antifolates and Thymidylate Synthase Inhibitors

Research on quinazoline antifolates demonstrates significant potential in the development of antitumor agents. For instance, studies on N10-propargylquinazoline antifolates have shown promising results in inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. The C2-methoxy analogue, in particular, showed equivalent efficacy to known TS inhibitors and exhibited enhanced potency in culture, suggesting a potential pathway for drug development targeting tumor growth suppression (Marsham et al., 1989).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic properties, illustrates the potential for designing new drugs based on structural modifications of natural products. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain, suggesting a route for the development of pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the ongoing search for new antibiotics. Some derivatives showed good to moderate activities against various microorganisms, underlining the importance of heterocyclic compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Isoindolinone and Isobenzofuranimine Derivatives in Organic Synthesis

Research on the catalyzed oxidative carbonylation of 2-alkynylbenzamides, leading to isoindolinone and isobenzofuranimine derivatives, demonstrates the versatility of palladium catalysis in synthesizing complex organic molecules. These methodologies offer pathways for synthesizing a wide range of compounds with potential applications in medicinal chemistry and materials science (Mancuso et al., 2014).

作用機序

Target of Action

The compound, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-7-6-12-8-13(2-4-15(12)21)16(22)10-20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-5,8-9,16,22H,6-7,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBHKECWTDQYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)